molecular formula C16H15N3O6S2 B7850416 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide

4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide

Cat. No.: B7850416
M. Wt: 409.4 g/mol
InChI Key: BDURJSLREBUBLC-UHFFFAOYSA-N
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Description

4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzamide moiety and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazolidinone Ring: The initial step involves the formation of the isothiazolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group to the phenyl ring. This is typically done using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with benzamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, use of green chemistry principles, and process intensification may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, which share structural similarities with the isothiazolidinone moiety.

    Sulfonamides: Compounds containing the sulfonamide group, which exhibit similar chemical reactivity and biological activities.

    Benzamides: Compounds containing the benzamide moiety, which are commonly used in medicinal chemistry.

Uniqueness

4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isothiazolidinone and sulfonyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

4-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S2/c17-16(21)11-1-3-12(4-2-11)18-27(24,25)14-7-5-13(6-8-14)19-15(20)9-10-26(19,22)23/h1-8,18H,9-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDURJSLREBUBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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